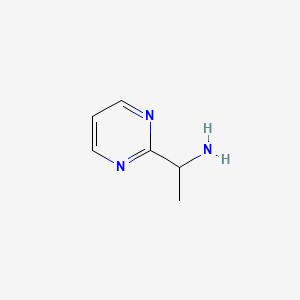

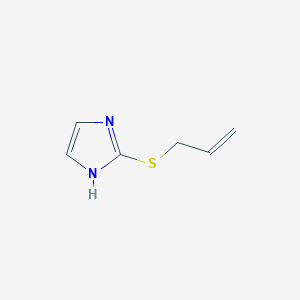

![molecular formula C11H12N2O4S2 B1396245 N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine CAS No. 1351632-54-6](/img/structure/B1396245.png)

N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

Vue d'ensemble

Description

“N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is a chemical compound with the CAS Number: 1351632-54-6 . It is a solid substance with a molecular weight of 300.36 .

Molecular Structure Analysis

The molecular formula of “N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is C11H12N2O4S2 . The InChI code is 1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis

“N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is a solid substance . The molecular weight of the compound is 300.36 .Applications De Recherche Scientifique

Amino Acid Derivatives

“N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” is an amino acid derivative . Amino acid derivatives are used in a wide range of applications, including the production of pharmaceuticals, dietary supplements, and food additives.

Biochemical Assay Reagents

This compound can be used as a biochemical assay reagent . Biochemical assays are tests that measure the presence or concentration of substances in samples. They are widely used in research and diagnostics.

Calcium Channel Research

The compound may have potential applications in calcium channel research . Calcium channels play a crucial role in the regulation of cellular functions and are targets for several classes of drugs.

CFTR Research

“N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” may be used in research related to the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) . CFTR is a protein that helps maintain the balance of salt and water on many surfaces of the body, including the lungs.

DNA/RNA Synthesis

This compound may be used in research related to DNA/RNA synthesis . Understanding the process of DNA/RNA synthesis is crucial for many areas of biological research, including genetics and molecular biology.

EAAT Research

The compound may have potential applications in research related to Excitatory Amino Acid Transporters (EAATs) . EAATs are responsible for the reuptake of glutamate in the brain, and their dysfunction has been implicated in several neurological disorders.

Endogenous Metabolite Research

“N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine” may be used in research related to endogenous metabolites . These are substances produced by the body’s metabolism, and their study can provide insights into various physiological and pathological processes.

Ferroportin Research

This compound may have potential applications in research related to ferroportin , a protein that plays a key role in iron homeostasis.

Propriétés

IUPAC Name |

2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEFLERFAUNWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

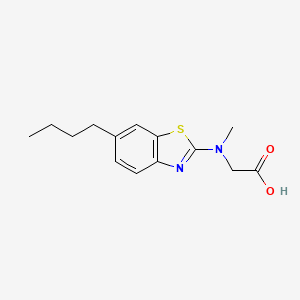

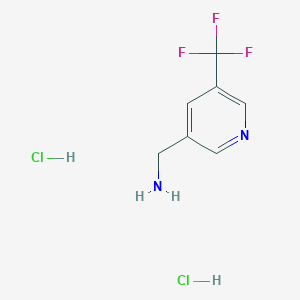

![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)

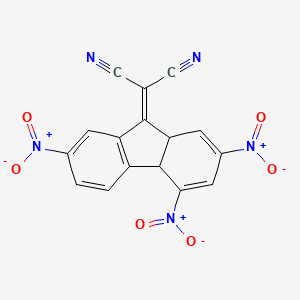

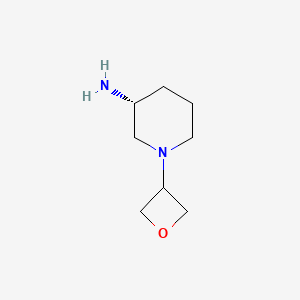

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

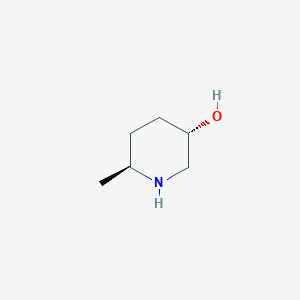

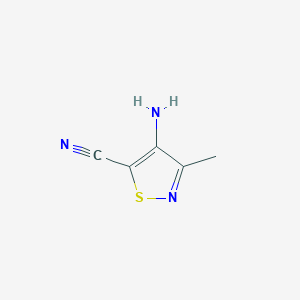

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)

![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)